(1-Allyl-1H-imidazol-5-YL)-methanol
Overview
Description
(1-Allyl-1H-imidazol-5-YL)-methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features an allyl group attached to the nitrogen at position 1 and a methanol group at position 5 of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Allyl-1H-imidazol-5-YL)-methanol can be achieved through various methods. One common approach involves the alkylation of imidazole derivatives. For instance, the reaction of imidazole with allyl bromide in the presence of a base such as potassium carbonate can yield the desired allyl-imidazole derivative. Subsequent reduction of the imidazole derivative with a reducing agent like sodium borohydride can introduce the methanol group at position 5.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-Allyl-1H-imidazol-5-YL)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole core.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of (1-Allyl-1H-imidazol-5-YL)-methanol is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects. Additionally, the allyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but with a methyl group instead of an allyl group.
2-Phenylimidazole: Contains a phenyl group at position 2, offering different chemical properties.
4,5-Diphenylimidazole: Features phenyl groups at positions 4 and 5, altering its reactivity and applications.
Uniqueness: (1-Allyl-1H-imidazol-5-YL)-methanol is unique due to the presence of both an allyl and a methanol group, which confer distinct chemical and biological properties. The allyl group enhances its reactivity in substitution reactions, while the methanol group provides additional sites for hydrogen bonding and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential for further research and application
Properties
IUPAC Name |
(3-prop-2-enylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h2,4,6,10H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJSDRHFNLDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629366 | |
Record name | [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329378-97-4 | |
Record name | [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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